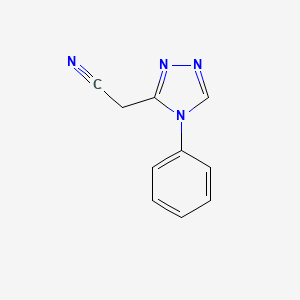

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-phenyl-1,2,4-triazol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-7-6-10-13-12-8-14(10)9-4-2-1-3-5-9/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPFZMYBUYBHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NN=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77691-67-9 | |

| Record name | 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetohydrazide with methyl benzimidate hydrochloride . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of 1,2,4-triazole compounds, including 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain triazole derivatives show enhanced cytotoxicity against melanoma and breast cancer cells compared to traditional chemotherapeutics. Specific compounds derived from triazoles have been identified as potential candidates for further development as anticancer agents due to their selective toxicity towards cancer cells while sparing normal cells .

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown activity against a spectrum of bacteria and fungi. For example, certain derivatives have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use as novel antimicrobial agents .

Herbicidal Activity

The triazole ring system is known for its herbicidal properties. Research indicates that certain triazole compounds can inhibit the growth of unwanted plants while being less toxic to crops. This selectivity makes them suitable candidates for developing new herbicides that can enhance agricultural productivity without harming desirable plant species .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structure and purity .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The nitrile group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

- 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetonitrile

- 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol

Uniqueness

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, with the molecular formula CHN and a molecular weight of 184.2 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | CHN |

| Molecular Weight | 184.2 g/mol |

| IUPAC Name | 2-(4-phenyl-1,2,4-triazol-3-yl)acetonitrile |

| Melting Point | 158-160 °C |

| Appearance | Powder |

Pharmacological Activities

Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit a wide range of pharmacological activities including:

- Antibacterial : Compounds containing the triazole moiety have shown effectiveness against various bacterial strains.

- Antifungal : The triazole structure is prevalent in several antifungal agents.

- Anticancer : Studies have demonstrated that some triazole derivatives can inhibit cancer cell proliferation.

- Antioxidant : The ability to scavenge free radicals has been noted in various derivatives.

- Anti-inflammatory : Certain compounds exhibit significant anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been found to inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : The compound has shown potential to induce apoptosis in cancer cells by modulating apoptotic markers such as Bcl-2 and Bax .

- Cell Cycle Arrest : It influences cell cycle progression, particularly inducing S-phase arrest in certain cancer cell lines .

Anticancer Activity

A notable study investigated the anticancer effects of triazole derivatives on MCF-7 breast cancer cells. The compound demonstrated an IC value of approximately 19.6 µM, indicating potent cytotoxicity. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

Antibacterial Properties

Another research highlighted the antibacterial efficacy of triazole derivatives against various strains of bacteria. The presence of the triazole ring significantly enhanced the antibacterial activity compared to non-triazole counterparts .

Q & A

Q. What are the recommended synthetic pathways for 2-(4-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with nitriles or thioamides. For example, analogous triazole derivatives are synthesized via multi-step reactions starting from phenylhydrazine derivatives and acetonitrile precursors under basic or acidic conditions . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid for cyclization). Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and nitrile functionality.

- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%).

- Mass Spectrometry (ESI-MS or HRMS) to verify molecular weight (e.g., predicted exact mass 265.01914 g/mol in related triazole derivatives ).

- X-ray crystallography for unambiguous structural confirmation, as demonstrated for similar acetonitrile-triazole hybrids .

Q. What are the stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Stability data for analogous compounds indicate:

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile nitrile byproducts .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Medical consultation is required for persistent symptoms .

Advanced Research Questions

Q. How does the reactivity of the triazole ring influence derivatization strategies?

- Methodological Answer : The 1,2,4-triazole core permits functionalization at N1, N2, or C5 positions. For example:

- Thiolation : React with Lawesson’s reagent to introduce thiol groups for metal coordination .

- Alkylation : Use alkyl halides in basic media (K₂CO₃/DMF) to generate N-alkylated derivatives .

Monitor reaction progress via TLC and characterize products using FT-IR (C≡N stretch ~2250 cm⁻¹) and ¹H NMR .

Q. What computational approaches predict electronic properties relevant to biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute electrostatic potential maps and HOMO-LUMO gaps, which correlate with reactivity and binding affinity .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., cytochrome P450 or fungal lanosterol demethylase) .

Predicted PSA (80.52 Ų) and logP (1.52) from QSAR models guide solubility and membrane permeability assessments .

Q. How can researchers design assays to evaluate antifungal or enzyme inhibitory activity?

- Methodological Answer :

- Antifungal Assays : Use microdilution methods (CLSI M38-A2) against Candida albicans or Aspergillus fumigatus. Compare MIC values to fluconazole controls .

- Enzyme Inhibition : Test inhibition of cytochrome P450 (CYP3A4) via fluorometric kits (e.g., Promega Vivid®). IC₅₀ values <10 µM suggest high potency .

Include cytotoxicity assays (MTT on HEK293 cells) to confirm selectivity .

Q. How should contradictions between predicted and experimental physicochemical properties be resolved?

- Methodological Answer : Discrepancies (e.g., predicted pKa 0.21 vs. experimental 2.5) arise from solvation effects or computational approximations. Resolve via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.